molecular formula C24H38N8O6S B1431695 Bis(4-(4-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid CAS No. 1384428-70-9

Bis(4-(4-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid

Cat. No. B1431695
M. Wt: 566.7 g/mol
InChI Key: KHIFXNDSBFWOIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Bis(4-(4-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid” is a compound with the CAS Number: 1384428-70-9 . It has a molecular weight of 566.68 and its IUPAC name is sulfuric acid compound with 4-(2-methoxyphenyl)-1-piperazinecarboximidamide (1:2) . The compound is typically stored at room temperature .

Scientific Research Applications

Nanofiltration Membrane Development

Researchers have synthesized novel sulfonated aromatic diamine monomers, employing them to prepare thin-film composite nanofiltration membranes. These membranes exhibit improved water flux for dye solution treatment, attributing enhanced surface hydrophilicity to the presence of sulfonated aromatic diamine monomers. Such developments indicate the potential for these materials in water purification and treatment processes (Liu et al., 2012).

Organic Complex Formation

In metal-free solvothermal conditions, halogenated derivatives of bis(4-hydroxyphenyl)sulphone reacted with piperazine, leading to unexpected in situ C-N bond formation. This work showcases the versatility of piperazine-based reactions in synthesizing organic complexes with potential applications in materials science (Lu et al., 2011).

Synthesis of Weinreb Amides

The Deoxo-Fluor reagent, [bis(2-methoxyethyl)amino]sulfur trifluoride, has been utilized to convert carboxylic acids to their corresponding Weinreb amides, showcasing an operationally simple method to achieve high-purity products. This highlights the chemical's role in facilitating organic synthesis processes (Tunoori et al., 2000).

Bioactive Compound Synthesis

Bis(4,6-dichloro/bis[(p-methoxyphenyl)amino]-1,3,5-triazin-2-yl) compounds were synthesized and demonstrated significant antimicrobial activity. This research contributes to the development of new antimicrobial agents, showcasing the potential of Bis(4-(4-methoxyphenyl)piperazine-1-carboximidamide) derivatives in medical and pharmaceutical applications (Lunagariya et al., 2007).

Development of Proton Exchange Membranes

Monomers containing methoxyphenyl groups were synthesized and used to prepare copoly(arylene ether sulfone)s, which were then transformed into sulfonated polymers. These materials showed promise as proton exchange membranes for fuel cell applications due to their high proton conductivities and low methanol permeabilities (Wang et al., 2012).

Safety And Hazards

The safety information available indicates that this compound has the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-(4-methoxyphenyl)piperazine-1-carboximidamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H18N4O.H2O4S/c2*1-17-11-4-2-10(3-5-11)15-6-8-16(9-7-15)12(13)14;1-5(2,3)4/h2*2-5H,6-9H2,1H3,(H3,13,14);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIFXNDSBFWOIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=N)N.COC1=CC=C(C=C1)N2CCN(CC2)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N8O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-(4-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(4-(4-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid
Reactant of Route 2
Reactant of Route 2
Bis(4-(4-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid
Reactant of Route 3
Reactant of Route 3
Bis(4-(4-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid
Reactant of Route 4
Reactant of Route 4
Bis(4-(4-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid
Reactant of Route 5
Reactant of Route 5
Bis(4-(4-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid
Reactant of Route 6
Reactant of Route 6
Bis(4-(4-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.